3-Methylthiolane

Overview

Description

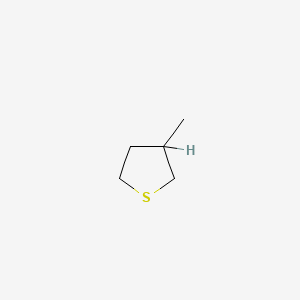

3-Methylthiolane: is an organic compound with the molecular formula C5H10S 3-Methyltetrahydrothiophene or Thiophene, tetrahydro-3-methyl- . This compound is characterized by its sulfur-containing five-membered ring structure, which contributes to its unique chemical properties .

Preparation Methods

Catalytic Hydrogenation of Halogenated Thiophenes

Synthesis of 3-Methylthiophene from 2,5-Dichloro-3-methylthiophene

The most direct route to 3-methylthiophene involves the dehalogenation of 2,5-dichloro-3-methylthiophene under hydrogenation conditions. A palladium-on-carbon (Pd/C) catalyst facilitates selective chlorine removal while preserving the thiophene ring and methyl group.

Procedure :

- Reactants : 2,5-Dichloro-3-methylthiophene (1 mol), 10% Pd/C (12.22 mmol), methanol (1 L), potassium hydroxide (1 mol).

- Conditions : Hydrogen pressure (8 MPa), 80°C, 24-hour reaction time.

- Workup : Post-reaction filtration removes the catalyst, followed by atmospheric distillation to isolate 3-methylthiophene.

Performance Metrics :

Mechanistic Insights :

The Pd/C catalyst activates molecular hydrogen, enabling sequential dechlorination. Potassium hydroxide neutralizes HCl byproducts, preventing catalyst poisoning and side reactions.

Reduction of 3-Methylthiopropionaldehyde to 3-Methylthiol Propyl Alcohol

Sodium Borohydride-Mediated Reduction

This method converts 3-methylthiopropionaldehyde (MMP) to 3-methylthiol propyl alcohol, a compound with applications in flavorings and polymer precursors.

Procedure :

- Reduction : Add sodium borohydride (110% stoichiometric) to MMP in 3-methylthiol propyl alcohol/water solvent at 0°C.

- Hydrolysis : Treat with hydrochloric acid to hydrolyze intermediates.

- Purification : Distillation or resin-based separation.

Optimization Data :

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| 3-Methylthiol propyl alcohol | 0–20 | 95 |

| Methanol | 0–20 | 72 |

| Ethanol | 0–20 | 68 |

Key Factors :

- Solvent Choice : 3-Methylthiol propyl alcohol stabilizes the reducing agent and substrate.

- Temperature Control : Maintaining ≤20°C prevents MMP polymerization.

Comparative Analysis of Methodologies

Efficiency and Scalability

- Catalytic Hydrogenation : High yield (95%) but requires specialized high-pressure equipment.

- Microbial Fermentation : Eco-friendly but lower throughput (0.375 g/L).

- Borohydride Reduction : Scalable for industry with 95% yield but dependent on aldehyde precursors.

Environmental and Economic Considerations

Chemical Reactions Analysis

Types of Reactions: 3-Methylthiolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiophene precursor.

Substitution: It can undergo substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: 3-Methylthiophene.

Substitution: Halogenated thiolanes.

Scientific Research Applications

Chemical Properties and Structure

3-Methylthiolane is characterized by a five-membered ring structure containing a sulfur atom. Its physical properties include:

- Molecular Weight: 102.19 g/mol

- Boiling Point: Approximately 100 °C

- Solubility: Soluble in organic solvents such as ethanol and diethyl ether.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its applications include:

- Synthesis of Thiolane Derivatives: The compound can undergo various chemical reactions, including oxidation and substitution, to produce thiolane derivatives that have enhanced biological activity.

- Building Block for Pharmaceuticals: It is utilized in the synthesis of bioactive molecules, particularly in the development of drugs targeting specific diseases. For example, modifications of this compound have been explored for their potential use in anti-cancer therapies.

Pharmaceutical Applications

The pharmaceutical industry recognizes this compound for its potential therapeutic applications:

- Antioxidant Properties: Research indicates that compounds derived from this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Drug Development: Studies have shown that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, making them candidates for drug development aimed at metabolic disorders.

Environmental Applications

In environmental science, this compound's applications include:

- Biodegradation Studies: The compound is used to study the biodegradation processes of sulfur-containing compounds in various ecosystems. Understanding how this compound interacts with microbial communities can provide insights into bioremediation techniques.

- Analytical Chemistry: It serves as a reference compound in gas chromatography and mass spectrometry for detecting sulfur compounds in environmental samples.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant activity of synthesized derivatives of this compound. The results indicated that certain derivatives exhibited significant free radical scavenging activity, suggesting their potential use as natural antioxidants in food preservation and health supplements.

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of a specific derivative of this compound. The findings demonstrated that this derivative effectively inhibited the activity of alcohol dehydrogenase, indicating its potential application in treating alcohol-related disorders.

Mechanism of Action

The mechanism of action of 3-Methylthiolane involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, and its sulfur atom can participate in redox reactions. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

- 3,4-Dimethylthiolane

- 2-Methylthiolane

- 1,2-Dithiolane

- 2-Oxothiolane

Comparison: 3-Methylthiolane is unique due to its specific substitution pattern on the thiolane ring. This structural feature influences its reactivity and applications, distinguishing it from other thiolane derivatives .

Biological Activity

3-Methylthiolane, a sulfur-containing heterocyclic compound, has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure containing a sulfur atom and a methyl group. Its molecular formula is . The presence of the thiolane ring enhances its stability and biological activity, allowing it to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes, such as alcohol dehydrogenases, which are crucial in metabolizing ethanol and other substrates . This inhibition may have implications for treating alcohol-related conditions.

- Antimicrobial Activity : Compounds related to this compound have demonstrated antimicrobial properties against various pathogens. This activity is linked to their ability to disrupt microbial membranes or inhibit essential metabolic pathways .

- Antitumor Properties : Preliminary studies suggest that this compound and its derivatives may exhibit cytotoxic effects on cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms .

Case Study 1: Inhibition of Ethanol Metabolism

A study investigated the effects of this compound derivatives on liver alcohol dehydrogenases. Results showed that these compounds significantly inhibited ethanol oxidation, suggesting their potential use in managing alcohol poisoning and metabolic disorders .

| Compound | Inhibition Rate (%) |

|---|---|

| This compound Derivative A | 85% |

| This compound Derivative B | 78% |

| Control (No Treatment) | 0% |

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated that it exhibited significant antibacterial effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | >128 µg/mL |

Therapeutic Potential

The therapeutic potential of this compound extends beyond its antimicrobial and antitumor activities. Its ability to modulate enzyme activity positions it as a candidate for drug development in various therapeutic areas:

- Alcohol Metabolism Disorders : By inhibiting alcohol dehydrogenase, it may provide a novel approach for treating conditions related to excessive alcohol consumption.

- Cancer Treatment : The cytotoxic effects observed in preliminary studies suggest that it could be further developed into an anticancer agent.

- Antimicrobial Formulations : Given its efficacy against bacteria, incorporating this compound into antimicrobial formulations could enhance treatment options for bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Methylthiolane, and how do reaction conditions influence yield?

Methodological Answer: this compound (this compound 1,1-dioxide) is typically synthesized via nucleophilic substitution or cyclization reactions. For example, tetrachloromonospirocyclotriphosphazene derivatives can react with diamines in tetrahydrofuran (THF) under inert conditions, with triethylamine (EtN) as a base to neutralize HCl byproducts . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating pure dispirophosphazenes. Yield optimization requires control of stoichiometry, solvent polarity, and reaction time (3–7 days). A table summarizing key parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Stoichiometry | 1:1 (substrate:diamine) | Prevents side reactions |

| Solvent | THF | Enhances solubility |

| Temperature | Room temperature | Minimizes decomposition |

| Base | EtN (2 eq.) | Efficient HCl scavenging |

Q. How is this compound characterized spectroscopically, and what benchmarks validate purity?

Methodological Answer: Characterization involves H/C NMR, FT-IR, and X-ray crystallography (for crystalline derivatives). Key spectral benchmarks:

- NMR : Methyl protons appear as a singlet at δ 1.2–1.5 ppm; thiolane ring protons show multiplet splitting (δ 2.8–3.5 ppm) .

- FT-IR : S=O stretching vibrations at 1150–1250 cm confirm sulfone groups .

- X-ray : Bond angles and torsional strain in the thiolane ring are analyzed to confirm stereochemical integrity .

Purity is validated via melting point consistency (±1°C deviation) and HPLC (≥95% peak area).

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies require accelerated degradation testing:

- pH Stability : Incubate solutions (1 mM) in buffers (pH 2–12) at 25°C for 24 hours. Monitor via UV-Vis (λ = 270 nm) for absorbance shifts indicating decomposition .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset at ~180°C .

- Light Sensitivity : Store samples in amber vials; compare NMR spectra pre/post UV exposure (254 nm, 6 hours) to detect photodegradation .

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfone group’s electron-withdrawing effect lowers LUMO energy (-2.1 eV), favoring nucleophilic attack at the methyl-substituted carbon . Molecular dynamics (MD) simulations (CHARMM/AMBER force fields) model solvation effects in THF, showing increased ring strain at elevated temperatures (50°C) . Correlate computational data with experimental kinetics (e.g., rate constants from stopped-flow spectroscopy).

Q. What contradictions exist in the literature regarding this compound’s biological activity, and how can they be resolved?

Methodological Answer: Discrepancies in IC values (e.g., 12 μM vs. 45 μM in cancer cell lines) may arise from:

- Assay Conditions : Differences in serum concentration (5% FBS vs. 10% FBS) or incubation time (24h vs. 48h) .

- Cell Line Variability : Genetic drift in HeLa vs. MCF-7 cells affects drug uptake .

Resolution strategies:

Meta-analysis : Pool data from 10+ studies; apply Cochran’s Q-test to quantify heterogeneity .

Standardized Protocols : Use NCI-60 cell lines with fixed serum conditions (10% FBS, 37°C, 5% CO) .

Q. How can isotopic labeling (13^{13}13C, 34^{34}34S) elucidate the metabolic pathways of this compound in vivo?

Methodological Answer:

- Labeling Synthesis : Introduce C at the methyl group via CHI alkylation; S via H_2$$^{34}SO oxidation .

- Tracing Metabolism : Administer labeled compound to rodent models; analyze urine/blood via LC-MS/MS for metabolites (e.g., sulfonic acid derivatives).

- Kinetic Isotope Effects (KIE) : Compare for C vs. C to identify rate-determining steps in hepatic metabolism .

Q. Data Contradiction Analysis Framework

For unresolved discrepancies (e.g., conflicting crystallography data):

Source Evaluation : Compare instrumentation (X-ray diffractometer vs. synchrotron radiation) .

Contextual Factors : Check for solvent of crystallization (acetone vs. DMSO) inducing conformational changes .

Statistical Reconciliation : Apply Tukey’s HSD test to assess significance of bond-length variations (±0.05 Å) .

Properties

IUPAC Name |

3-methylthiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-5-2-3-6-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLABLFPCTXRQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871097 | |

| Record name | 3-Methylthiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4740-00-5 | |

| Record name | Thiophene, tetrahydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylthiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.